An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (PC(11:0/11:0))
An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (PC(11:0/11:0))
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-diundecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/11:0), is a saturated phosphatidylcholine and a valuable tool in membrane research and drug delivery system development. This technical guide provides a comprehensive overview of its physicochemical properties, methods for its synthesis and the preparation of liposomes, and its application in advanced lipidomics analysis. The information presented herein is intended to support researchers and professionals in the effective utilization of this synthetic phospholipid.
Physicochemical Properties
1,2-diundecanoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by a glycerol backbone esterified with two undecanoic acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position.[1] This structure imparts amphipathic properties, driving its self-assembly into bilayers in aqueous environments, a fundamental characteristic for its use in model membranes and liposomal formulations.
Table 1: Physicochemical Data for 1,2-diundecanoyl-sn-glycero-3-phosphocholine
| Property | Value | Source/Method |
| Molecular Formula | C₃₀H₆₀NO₈P | - |
| Molecular Weight | 593.77 g/mol | [1] |
| Physical Form | Powder | [1] |
| Storage Temperature | -20°C | [1] |
| Phase Transition Temperature (Tm) | Estimated: ~8-12 °C | Estimation based on the trend of saturated diacylphosphatidylcholines where Tm increases with acyl chain length.[2] |
| Critical Micelle Concentration (CMC) | Estimated: ~0.1-0.5 mM | Estimation based on the inverse relationship between acyl chain length and CMC for phosphatidylcholines. |
| Solubility | Soluble in organic solvents such as chloroform and ethanol. | General property of phosphatidylcholines.[3] |
Experimental Protocols
Synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine
A common and effective method for the synthesis of phosphatidylcholines is the acylation of sn-glycero-3-phosphocholine (GPC) with the corresponding fatty acid anhydride, catalyzed by 4-(pyrrolidin-1-yl)pyridine.[4][5]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Undecanoic anhydride
-
4-(pyrrolidin-1-yl)pyridine (catalyst)
-
Anhydrous benzene
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Chloroform
-
Methanol
-
Water
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 (v/v) mixture of anhydrous benzene and DMSO.
-
Addition of Reagents: To the stirred solution, add undecanoic anhydride (2.2 molar equivalents) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.
-
Reaction: Heat the reaction mixture to 40-42°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).
-
Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform:methanol, starting with pure chloroform and gradually increasing the methanol concentration.
-
Product Isolation: Collect the fractions containing the pure 1,2-diundecanoyl-sn-glycero-3-phosphocholine, identified by TLC. Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product as a white powder.
-
Storage: Store the purified product at -20°C under an inert atmosphere.
Preparation of Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[6][7][8][9][10]
Materials:
-
1,2-diundecanoyl-sn-glycero-3-phosphocholine powder
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (optional, for size control)
Procedure:
-
Lipid Dissolution: Dissolve a known amount of 1,2-diundecanoyl-sn-glycero-3-phosphocholine in chloroform or a chloroform:methanol mixture in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. To facilitate evaporation, the flask can be partially submerged in a water bath set to a temperature below the boiling point of the solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Continue to apply vacuum for at least 1-2 hours after the film appears dry to ensure the removal of all residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid (for PC(11:0/11:0), a temperature of ~25-30°C is recommended).
-
Vesicle Formation: Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
Storage: Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
Applications in Lipidomics
1,2-diundecanoyl-sn-glycero-3-phosphocholine is particularly useful as an internal standard in mass spectrometry-based lipidomics.[11][12] Its odd-numbered acyl chains make it unlikely to be naturally abundant in most biological samples, allowing for accurate quantification of endogenous phosphatidylcholines.
Experimental Workflow: Lipidomics Analysis Using PC(11:0/11:0) as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of phospholipids in a biological sample using 1,2-diundecanoyl-sn-glycero-3-phosphocholine as an internal standard.
Caption: Lipidomics workflow using an internal standard.
Detailed Steps of the Lipidomics Workflow:
-
Sample Collection and Internal Standard Spiking: A known amount of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is added to the biological sample prior to any processing steps. This accounts for lipid losses during extraction and variations in instrument response.
-
Lipid Extraction: Lipids are extracted from the sample using a suitable organic solvent system, such as the methyl-tert-butyl ether (MTBE) method, which efficiently separates lipids from other cellular components.[13]
-
LC-MS/MS Analysis: The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation resolves different lipid species, and the mass spectrometer detects and fragments the lipid ions, providing structural information.
-
Data Processing: The raw data from the LC-MS/MS is processed to identify and integrate the peaks corresponding to the endogenous lipids and the internal standard.
-
Normalization and Quantification: The peak area of each endogenous phosphatidylcholine is normalized to the peak area of the 1,2-diundecanoyl-sn-glycero-3-phosphocholine internal standard. This ratio is then used to calculate the absolute concentration of each lipid species based on the known amount of the added internal standard.
Signaling Pathways and Cellular Functions
While 1,2-diundecanoyl-sn-glycero-3-phosphocholine is primarily used as a synthetic tool and internal standard, as a phosphatidylcholine, it can be incorporated into cellular membranes and potentially influence their properties. The fluidity, thickness, and curvature of cellular membranes are influenced by the acyl chain composition of their constituent phospholipids.[14][15] The introduction of undecanoyl chains could locally alter membrane properties, which in turn can modulate the function of membrane-associated proteins and signaling pathways. However, specific signaling pathways directly triggered by 1,2-diundecanoyl-sn-glycero-3-phosphocholine have not been elucidated. Its primary role in research remains as a well-defined component for biophysical studies of membranes and a reliable standard for analytical purposes.
Caption: Potential influence on membrane properties.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. bio21.bas.bg [bio21.bas.bg]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the chainlength dependence of lipid phase transition temperatures: main and pretransitions of phosphatidylcholines; main and non-lamellar transitions of phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 14. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
